Isothiazolo[4,3-b]pyridin-3-amine
Overview
Description
Isothiazolo[4,3-b]pyridin-3-amine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as an inhibitor of cyclin G-associated kinase (GAK), a serine-threonine protein kinase involved in various cellular processes, including clathrin-mediated endocytosis .
Mechanism of Action
Mode of Action
It is known that the compound interacts with its target, gak, potentially inhibiting its activity . This interaction could lead to changes in the cellular activities regulated by GAK.
Biochemical Pathways
GAK plays an essential role in clathrin-mediated endocytosis and has an important role in the trans-Golgi network to lysosome trafficking . By inhibiting GAK, Isothiazolo[4,3-b]pyridin-3-amine could potentially affect these biochemical pathways and their downstream effects.
Biochemical Analysis
Biochemical Properties
Isothiazolo[4,3-b]pyridin-3-amine interacts with various enzymes and proteins, particularly cyclin G associated kinase (GAK) . The nature of these interactions is characterized by the compound’s potent affinity for GAK .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isothiazolo[4,3-b]pyridin-3-amine typically involves the cyclization of appropriate precursors. One common method starts with 2,4-dichloro-3-nitropyridine, which undergoes selective C-4 arylation using ligand-free Suzuki-Miyaura coupling. This is followed by palladium-catalyzed aminocarbonylation to introduce the amine group . The reaction conditions often involve the use of palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF).
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and employing scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Isothiazolo[4,3-b]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the halogenated positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in DMF with palladium catalysts.
Major Products
The major products formed from these reactions depend on the specific substituents introduced. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its role in inhibiting GAK, which is crucial for clathrin-mediated endocytosis.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Isothiazolo[4,3-b]pyridin-3-amine is unique compared to other similar compounds due to its specific structure and inhibitory activity against GAK. Similar compounds include:
Isothiazolo[4,5-b]pyridine: Another GAK inhibitor with a slightly different structure.
Pyrazolo[3,4-b]pyridine: Known for its anticancer activity.
These compounds share a common pyridine scaffold but differ in their substitution patterns and biological activities.
Properties
IUPAC Name |
[1,2]thiazolo[4,3-b]pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3S/c7-6-5-4(9-10-6)2-1-3-8-5/h1-3H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APCKXVIYMLWSGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSC(=C2N=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20590256 | |
Record name | [1,2]Thiazolo[4,3-b]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20590256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42242-13-7 | |
Record name | Isothiazolo[4,3-b]pyridin-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42242-13-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [1,2]Thiazolo[4,3-b]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20590256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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